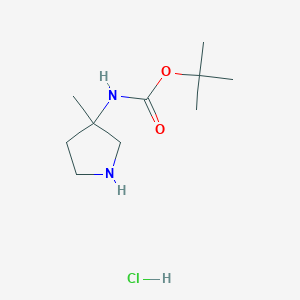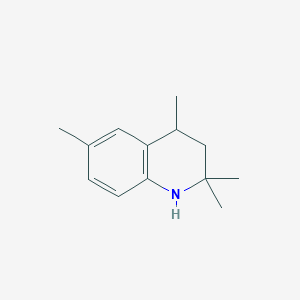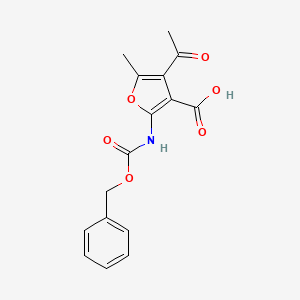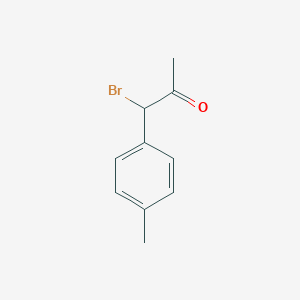![molecular formula C19H25N3O2S B2766912 N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide CAS No. 557782-92-0](/img/structure/B2766912.png)
N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. The compound is a member of the imidazole class of compounds and has been studied for its potential use in treating various diseases.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation and oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide in lab experiments is its high potency and specificity. However, the compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Orientations Futures
There are a number of future directions for research on N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide. Some potential areas of focus include further studies on the compound's mechanism of action, as well as its potential use in combination with other therapeutic agents. Additionally, more research is needed to determine the safety and efficacy of the compound in clinical trials, as well as its potential use in treating other diseases beyond cancer, cardiovascular disease, and neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide is a complex process that involves multiple steps. The compound can be synthesized using a variety of methods, including the use of organic solvents and reagents. One of the most common methods for synthesizing this compound involves the use of N-cyclohexyl-2-bromoacetamide and 5-(4-methoxyphenyl)-1-methylimidazole-2-thiol as starting materials.
Applications De Recherche Scientifique
N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide has been extensively studied for its potential use in treating various diseases. Some of the most promising applications of this compound include its use as an anti-cancer agent, as well as its potential use in treating cardiovascular disease and neurological disorders.
Propriétés
IUPAC Name |
N-cyclohexyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-22-17(14-8-10-16(24-2)11-9-14)12-20-19(22)25-13-18(23)21-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOZSEUAGQMCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2CCCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl N-[2-(4-cyclobutylidenepiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2766833.png)





![7-(3-chloro-2-methylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2766845.png)
![N-(2-chloro-4-methylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766846.png)


